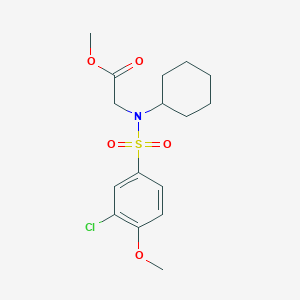
Methyl 2-(3-chloro-N-cyclohexyl-4-methoxyphenylsulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-chloro-N-cyclohexyl-4-methoxyphenylsulfonamido)acetate” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane with a molecular formula of C6H11, and is a ring with six carbon atoms . It also contains a methoxy group (-OCH3), which is an ether functional group consisting of an oxygen atom connected to a methyl group . The compound also has a sulfonamide group (-SO2NH2), which consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic, saturated hydrocarbon structure. The methoxy group would likely contribute electron density due to the presence of the oxygen atom. The sulfonamide group could potentially participate in hydrogen bonding due to the presence of nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. Alcohols, like the methoxy group, can undergo reactions like substitution to form alkyl halides or dehydration to form alkenes . Sulfonamides can participate in a variety of reactions, including hydrolysis, and formation of diazonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reactions
Methyl 2-(3-chloro-N-cyclohexyl-4-methoxyphenylsulfonamido)acetate: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Applications : Researchers have tailored various boron reagents for specific SM coupling conditions . This compound can participate in these reactions, enabling the synthesis of diverse organic molecules.
Cycloalkane Chemistry
The cyclohexyl group in the compound introduces interesting possibilities:
- Naming : The cyclohexyl moiety is part of the parent chain, while the smaller cyclobutane ring acts as a substituent. The compound’s name is cyclobutylcyclopentane .
- Stereochemistry : The relative orientation of the chlorine and methyl group on the cyclohexane ring influences reactivity. In this case, they are cis .
Benzylic Position Reactivity
The benzylic chlorine in the compound opens up intriguing chemistry:
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO5S/c1-22-15-9-8-13(10-14(15)17)24(20,21)18(11-16(19)23-2)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZZOWXLEVGTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

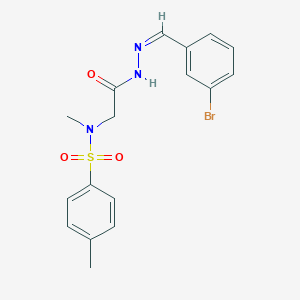
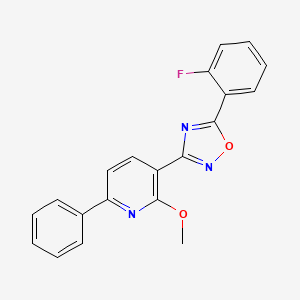
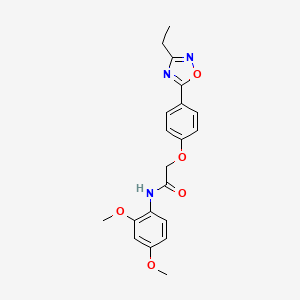
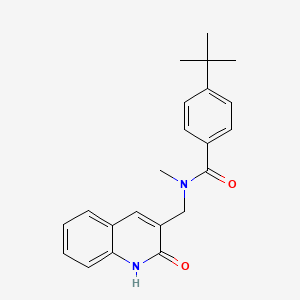
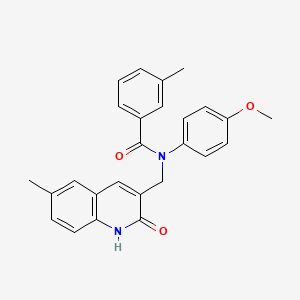




![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
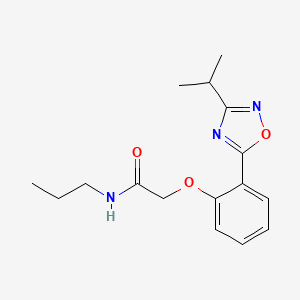
![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)
![N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)